3-tert-Butyl-benzamidine hydrochloride
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Overview
Description
3-tert-Butyl-benzamidine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . It is a white solid that is used in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-benzamidine hydrochloride typically involves the reaction of 3-tert-butylbenzoyl chloride with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-benzamidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamidine derivatives.
Scientific Research Applications
3-tert-Butyl-benzamidine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-benzamidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the specific interactions involved. The pathways affected by this compound include those related to enzyme catalysis and protein function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-tert-Butyl-benzamidine hydrochloride include:
- Benzamidine
- 4-tert-Butyl-benzamidine
- 2-tert-Butyl-benzamidine
Uniqueness
This compound is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, stability, and binding affinity to molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-tert-butylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFSJBXELQYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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